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Introduction

Rovadicitinib (TQ05105) is a first-in-class, orally bioavailable small molecule inhibitor that
dually targets Janus kinases (JAK1/2) and Rho-associated coiled-coil containing protein
kinases (ROCKZ1/2). This dual mechanism of action uniquely positions Rovadicitinib to
address both inflammatory and fibrotic pathways, which are critical in the pathophysiology of
various hematological malignancies and immune-mediated diseases. Preclinical studies have
demonstrated that Rovadicitinib suppresses cell proliferation, induces apoptosis, and reduces
inflammatory cytokine production through the JAK-STAT signaling pathway. Clinical trials have
shown its efficacy in myelofibrosis (MF) and chronic graft-versus-host disease (cGVHD).

The therapeutic potential of Rovadicitinib may be further enhanced through combination with
other targeted kinase inhibitors. This document provides detailed application notes and
protocols for the investigation of Rovadicitinib in combination with a BET (Bromodomain and
Extra-Terminal) inhibitor, TQB3617, and a BCL2 (B-cell ymphoma 2) inhibitor, TQB3909,
primarily in the context of myelofibrosis.

Preclinical Rationale for Combination Therapies

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10856169?utm_src=pdf-interest
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

While direct preclinical studies on the combination of Rovadicitinib with TQB3617 and
TQB3909 are not extensively published, the rationale for these combinations is founded on the
complementary mechanisms of action of the involved kinase inhibitors.

Rovadicitinib and BET Inhibitors (e.g., TQB3617):

The combination of a JAK inhibitor with a BET inhibitor is a promising strategy in myelofibrosis.
BET proteins are epigenetic readers that regulate the transcription of key oncogenes and pro-
inflammatory cytokines. Preclinical studies with other JAK inhibitors, such as ruxolitinib, in
combination with BET inhibitors have shown synergistic effects in reducing splenomegaly and
bone marrow fibrosis. The rationale is that dual targeting of the JAK-STAT and BET-regulated
pathways can lead to a more profound suppression of the malignant clone and the
inflammatory milieu that drives myelofibrosis.

Rovadicitinib and BCL2 Inhibitors (e.g., TQB3909):

Resistance to JAK inhibitors in myelofibrosis can be mediated by the upregulation of anti-
apoptotic proteins like BCL-XL and BCL2. Preclinical models have demonstrated that
combining a JAK inhibitor with a BCL2/BCL-XL inhibitor can overcome this resistance and
induce synergistic cell killing in JAK-mutated cells. This combination strategy aims to
simultaneously inhibit the proliferative signals driven by the JAK-STAT pathway and promote
apoptosis in the malignant cells that have developed survival mechanisms.
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Clinical Trial Data for Rovadicitinib Combination

Therapies

Clinical investigations are ongoing to evaluate the safety and efficacy of Rovadicitinib in

combination with other kinase inhibitors. Below is a summary of the available data from a
phase Ib/ll study of Rovadicitinib with the BET inhibitor TQB3617 in patients with

myelofibrosis (NCT06122831).

Parameter

Rovadicitinib + TQB3617 (Phase Iblll)

Patient Population

Myelofibrosis (JAKi-naive or suboptimal

response to JAKIi)

Number of Patients

51 (as of June 30, 2025)

Dosing Regimen

Rovadicitinib: 10 mg BID, with potential increase
to 15 mg BID. TQB3617: 0.1 mg QD (14 days
on, 7 days off)

Efficacy (at Week 24)

Spleen Volume Reduction =35% (SVR35)

50% (6/12) in Phase |b

Total Symptom Score Reduction =50% (TSS50)

67% (8/12) in Phase Ib

Safety (Treatment-Related Adverse Events -
TRAES)

Most Common TRAEs

Platelet count decrease (56.9%), Anemia
(25.5%), Lymphocyte count decrease (15.7%),
WBC count decrease (11.8%), Fibrinogen
decrease (11.8%), Hyperuricemia (11.8%)

Grade =3 TRAEs

29.4% of patients

Most Common Grade >3 TRAEs

Platelet count decrease (13.7%), Anemia (5.9%)

Experimental Protocols

The following are generalized protocols for preclinical and clinical evaluation of Rovadicitinib

in combination with other kinase inhibitors, based on publicly available information and
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standard methodologies.

Preclinical Evaluation of Synergy

Objective: To determine if the combination of Rovadicitinib with a BET inhibitor (e.g.,
TQB3617) or a BCL2 inhibitor (e.g., TQB3909) results in synergistic, additive, or antagonistic
effects on the proliferation and survival of myelofibrosis cell lines.

Materials:

o Myelofibrosis cell lines (e.g., HEL, SET-2, UKE-1)

¢ Rovadicitinib, TQB3617, TQB3909 (in appropriate solvent, e.g., DMSO)
e Cell culture medium (e.g., RPMI-1640 with 10% FBS)

o 96-well cell culture plates

o Cell viability assay reagent (e.g., CellTiter-Glo®)

e Microplate reader

Protocol:

o Cell Seeding: Seed myelofibrosis cells in 96-well plates at a density of 5,000-10,000 cells per
well and incubate for 24 hours.

o Drug Preparation: Prepare a dose-response matrix of Rovadicitinib and the combination
agent (TQB3617 or TQB3909). A 7x7 matrix is recommended, with concentrations spanning
the expected IC50 values of each drug.

e Drug Treatment: Add the single agents and combinations to the respective wells. Include
vehicle control wells.

 Incubation: Incubate the plates for 72 hours.

 Viability Assessment: Add the cell viability reagent to each well and measure luminescence
using a microplate reader.
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» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use
software such as CompuSyn to calculate the Combination Index (Cl), where CI < 1 indicates
synergy, Cl = 1 indicates an additive effect, and CI > 1 indicates antagonism.
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Clinical Trial Protocol: Rovadicitinib in Combination with
TQB3617 for Myelofibrosis (Based on NCT06122831)
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Objective: To evaluate the safety and efficacy of Rovadicitinib in combination with TQB3617 in
patients with intermediate or high-risk myelofibrosis.

Study Design: A phase Ib/ll, open-label, multicenter study with a "3+3" dose-escalation design
in Phase Ib.

Patient Population:

e Inclusion Criteria: Adults (=18 years) with a diagnosis of primary myelofibrosis, post-
polycythemia vera MF, or post-essential thrombocythemia MF. DIPSS intermediate or high
risk. Palpable splenomegaly.

» Exclusion Criteria: Prior treatment with a BET inhibitor. Significant cardiovascular, pulmonary,
or other systemic diseases.

Treatment Regimen:

e Phase Ib: Dose escalation of Rovadicitinib (10 mg or 15 mg BID) and TQB3617 (0.05 mg or
0.1 mg QD, 14 days on/7 days off) to determine the Recommended Phase 2 Dose (RP2D).

o Phase Il: Patients receive the RP2D. The current RP2D is Rovadicitinib 10 mg BID (with a
potential increase to 15 mg BID after six weeks based on platelet and neutrophil counts) in
combination with TQB3617 0.1 mg QD (14 days on/7 days off).

Assessments:

o Safety: Monitored through physical examinations, vital signs, electrocardiograms, and
laboratory tests at baseline and regular intervals. Adverse events are graded according to
CTCAE.

» Efficacy:

o Primary Endpoint (Phase Il): Spleen volume reduction of 235% (SVR35) from baseline at
week 24, assessed by MRI or CT scan.

o Secondary Endpoints: Total Symptom Score (TSS) reduction of 250% (TSS50) at week
24, duration of spleen and symptom response, changes in bone marrow fibrosis, and
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overall survival.
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Clinical Trial Protocol: Rovadicitinib in Combination with
TQB3909 for Myelofibrosis (Based on NCT06245941)

Objective: To evaluate the efficacy and safety of Rovadicitinib in combination with the BCL2
inhibitor TQB3909 in patients with moderate- and high-risk myelofibrosis.

Study Design: An open-label, single-arm, multi-center phase Ib/ll clinical study.
Patient Population:
e Inclusion Criteria: Adults (=18 years) with a diagnosis of moderate- or high-risk myelofibrosis.

e Exclusion Criteria: Previous treatment with a BCL-2 inhibitor combined with a JAK inhibitor.
Active autoimmune diseases.

Treatment Regimen:

e Oral administration of Rovadicitinib (TQ05105) tablets in combination with TQB3909
tablets. Dosing details are currently under investigation in the dose-escalation phase of the
trial.

Assessments:
o Safety: Comprehensive monitoring for adverse events.
» Efficacy:

o Primary Endpoint: To be determined based on the phase of the study. Likely to include
spleen volume reduction and symptom score improvement.

o Secondary Endpoints: Will likely include overall response rate, duration of response, and
changes in quality of life metrics.

Conclusion

The combination of Rovadicitinib with other targeted kinase inhibitors, such as BET and BCL2
inhibitors, represents a promising therapeutic strategy for myelofibrosis and potentially other
hematological malignancies. The available clinical data for the combination with a BET inhibitor
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are encouraging, demonstrating manageable safety and clinical activity. Further research,
including the completion of ongoing clinical trials and the publication of preclinical data, will be
crucial to fully elucidate the potential of these combination therapies. The protocols outlined in
this document provide a framework for researchers to investigate these novel therapeutic
approaches.

 To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Rovadicitinib
in Combination with Other Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10856169#using-rovadicitinib-in-combination-with-
other-kinase-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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